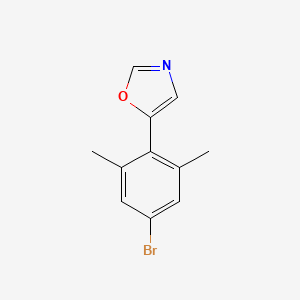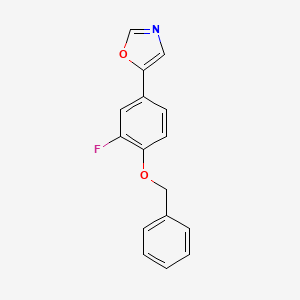
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole is a chemical compound with the CAS Number: 2026425-41-0 . It has a molecular weight of 231.15 .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the fluorine atom can be incorporated into the oxazole core via the selective C (5) lithiation of 2-substituted oxazole followed by treatment of electrophile . Electrochemical fluorination of 4-methyl-2-(propargylthio)oxazoles has been successfully carried out using Et4NF·nHF (n=4, 5) as the supporting electrolyte and fluoride source .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C10H5F4NO/c11-8-2-1-6(10(12,13)14)3-7(8)9-4-15-5-16-9/h1-5H .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs and other organic compounds. It has also been used in the design of drugs, as well as in the study of the biochemical and physiological effects of compounds. Additionally, this compound has been used in the study of the mechanisms of action of drugs, as well as in the study of the structure-activity relationships of compounds.
Wirkmechanismus
The mechanism of action of 5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of various diseases, including cancer, asthma, and rheumatoid arthritis. By inhibiting COX-2, this compound may be able to reduce the production of prostaglandins and, thus, reduce the symptoms of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to have anti-tumor and anti-inflammatory effects. Additionally, it has been shown to have anti-oxidant and anti-fungal properties. In humans, this compound has been shown to reduce the symptoms of asthma and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be toxic in high doses. Additionally, it can be difficult to purify and may react with other compounds in the lab.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole. One potential direction is to further study the biochemical and physiological effects of the compound in humans. Additionally, further research could be done to investigate the mechanism of action of the compound and to determine its efficacy in treating various diseases. Additionally, further research could be done to develop new synthesis methods for this compound and to explore its potential applications in drug design and synthesis. Finally, further research could be done to investigate the toxicity of the compound and to develop methods for reducing its toxicity.
Synthesemethoden
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole can be synthesized using a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Sonogashira coupling reaction. The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, such as ethyl acetoacetate, to form an α-hydroxy ketone. This reaction has been used to synthesize this compound from ethyl acetoacetate, benzaldehyde, and 2-fluoro-5-(trifluoromethyl)phenol. The Biginelli reaction is a three-component reaction between an aldehyde, an ethyl acetoacetate, and an urea or thiourea. This reaction has been used to synthesize this compound from ethyl acetoacetate, benzaldehyde, and 2-fluoro-5-(trifluoromethyl)phenol. The Sonogashira coupling reaction is a reaction between an aryl halide and an alkyne, typically catalyzed by a palladium catalyst. This reaction has been used to synthesize this compound from 2-fluoro-5-(trifluoromethyl)phenol and ethynylbenzaldehyde.
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-8-2-1-6(10(12,13)14)3-7(8)9-4-15-5-16-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLXUQZIJMMBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CN=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














